molecular formula C7H5BrFNO2 B1383414 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene CAS No. 1803588-45-5

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene

Cat. No. B1383414
M. Wt: 234.02 g/mol
InChI Key: UNHTWZZCFXTDPP-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a chemical compound used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran . It is slightly soluble in water .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is C7H5BrFNO2 . The molecular weight is 234.02 g/mol .


Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-1-methyl-3-nitrobenzene” is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has shown various synthesis methods for related compounds. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, with its structure confirmed by X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018). Similarly, 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen manufacturing, was synthesized through a pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline (Qiu, Gu, Zhang, & Xu, 2009).

  • Intermediate Compounds : Certain compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, were synthesized using the Williamson Reaction, showing the practical applications in pharmaceutical manufacturing (Zhai Guang-xin, 2006).

Reactivity and Stability

  • Reactivity in Different Solvents : The reactivity of similar compounds like 1-bromo-4-nitrobenzene radical anion was studied in various solvents, showing that it reacts differently in room temperature ionic liquids compared to conventional non-aqueous solvents (Ernst et al., 2013).

  • Metabolic Fate Studies : Metabolic studies on related compounds, such as various fluoro-, bromo-, and iodo-nitrobenzenes in rabbits, have shown different metabolic fates, including mercapturic acid formation (Bray, James, & Thorpe, 1958).

Applications in Medicinal Chemistry

  • Radiopharmaceutical Synthesis : Research on similar compounds includes the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, demonstrating potential applications in medical imaging (Klok et al., 2006).

Analytical and Physical Chemistry

  • Photodissociation Studies : Photofragment translational spectroscopy of compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been performed, revealing significant changes caused by fluorine atom substitution (Gu et al., 2001).

  • Electrochemical Studies : The electrochemical reduction of similar compounds, such as 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid, has been investigated, providing insights into the formation of functionalized arylzinc species (Ernst et al., 2014).

properties

IUPAC Name

3-bromo-1-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHTWZZCFXTDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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